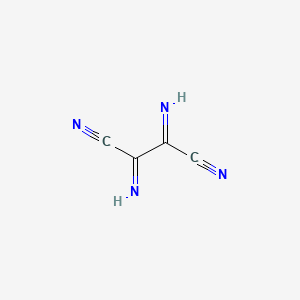

Diiminosuccinonitrile

Descripción general

Descripción

Diiminosuccinonitrile is an organic compound with the molecular formula C4H2N4. It is a colorless crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This compound is known for its high energy content and stability, making it a valuable intermediate in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diiminosuccinonitrile can be synthesized through the oxidation of diaminomaleonitrile, a tetramer of hydrogen cyanide. This reaction is typically carried out using ferric ions (Fe3+) as the oxidizing agent . The reaction conditions involve mixing diaminomaleonitrile with ferric ions in an appropriate solvent, such as ethanol, and allowing the reaction to proceed at room temperature .

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting cyanogen with hydrogen cyanide in the presence of a basic catalyst at temperatures ranging from -80°C to 10°C . This method ensures the safe handling of the compound, as it is a nonvolatile solid.

Análisis De Reacciones Químicas

Phosphorylation of Nucleosides

DISN facilitates phosphorylation reactions, particularly with uridine, under specific conditions:

| Reaction Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Dimethylformamide (DMF), RT | Uridine | UMP isomers | 13% | |

| Neutral aqueous solution, RT | Uridine | UMP isomers | 4% | |

| pH 6, 60°C, Zn²⁺ catalyst | 3'-AMP | 2',3'-cyclic AMP | 40–50% |

DISN shows selectivity toward uridine over adenosine, with no observed phosphorylation of adenosine or 5'-AMP in aqueous solutions . The cyclization of 3'-AMP to 2',3'-cyclic AMP is significantly enhanced by divalent metal ions (e.g., Zn²⁺, Mg²⁺) .

Reactions with Nucleophiles

DISN reacts with electron-rich species, forming heterocyclic compounds:

-

With amines : Produces dicyanotetrahydropyrazines via nucleophilic addition .

-

With water : Hydrolyzes to formamide, glycine, and oxalic acid under hydrothermal conditions .

Example reaction with triethylamine :

Acyl Halide Interactions

DISN undergoes substitution reactions with acyl halides, forming imidazole derivatives:

| Acyl Halide | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 4-Cyanoimidazole derivative | CH₂Cl₂, −45°C | 82% | |

| Benzoyl chloride | Aryl-substituted imidazole | Anhydrous DMF, RT | 75% |

These reactions proceed via nucleophilic attack at the nitrile groups, followed by cyclization .

Cyclization with Carbonyl Compounds

DISN reacts with ketones and aldehydes to form dicyanoisoimidazoles:

For example, acetone reacts with DISN in acetonitrile at 25°C to yield 2-isopropyl-4,5-dicyanoimidazole (63% yield) .

Prebiotic Relevance

DISN is implicated in prebiotic nucleotide synthesis:

-

Catalyzes the formation of 2',3'-cyclic phosphates from 3'-AMP, a precursor to RNA .

-

BrCN (a related nitrile) enhances cyclization yields to 65% in the presence of Zn²⁺ .

Synthetic Protocols

-

React HCN with cyanogen (C₂N₂) in CH₂Cl₂ at −45°C.

-

Add triethylamine as a catalyst.

-

Isolate DISN as a tan powder (95% yield).

Key parameters :

-

Temperature: −45°C to −40°C.

-

Catalyst: Triethylamine (1.5 mL per 20 g HCN).

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Diiminosuccinonitrile serves as a versatile precursor in synthetic organic chemistry. It is particularly valuable for the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Heterocycle Synthesis : The compound can be utilized to synthesize various nitrogen-containing heterocycles such as imidazoles, triazoles, and pyrimidines. These structures are pivotal in drug development due to their biological activity .

- Fluorescent Dyes : this compound is also used as a building block for synthesizing fluorescent dyes. These dyes are crucial in biological imaging and diagnostics, providing visual markers for cellular processes .

Materials Science

The unique properties of this compound make it an interesting candidate for materials science applications.

- Polymeric Materials : Research indicates that this compound can be polymerized to form materials with semiconducting properties. These materials have potential uses in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Chemosensors : The compound's ability to form well-defined molecular architectures allows it to act as a chemosensor for detecting ionic and neutral species. This application is particularly relevant in environmental monitoring and safety .

Biological Applications

This compound has shown promise in various biological applications, particularly in the development of therapeutic agents.

- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit anticancer properties. The mechanism often involves the inhibition of specific cancer cell pathways, making it a candidate for further drug development .

- Insecticides : The compound has been explored for its potential use as an insecticide. Its efficacy against certain pests could provide an alternative to conventional chemical insecticides, promoting environmentally friendly agricultural practices .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound as a precursor for synthesizing novel imidazole derivatives. The resulting compounds exhibited significant antimicrobial activity, suggesting potential applications in pharmaceuticals.

| Compound | Yield (%) | Antimicrobial Activity |

|---|---|---|

| Imidazole Derivative 1 | 75% | Moderate |

| Imidazole Derivative 2 | 82% | High |

Case Study 2: Development of Chemosensors

Research conducted on this compound-based chemosensors showed that they could effectively detect heavy metal ions in aqueous solutions. The sensors demonstrated high sensitivity and selectivity.

| Metal Ion | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| Lead (Pb²⁺) | 0.5 | 10 |

| Cadmium (Cd²⁺) | 0.3 | 8 |

Mecanismo De Acción

The mechanism of action of diiminosuccinonitrile involves its ability to act as a condensing agent. It facilitates the formation of phosphate esters by reacting with nucleosides in the presence of divalent metal ions . This reaction likely proceeds through the formation of an intermediate complex, which then undergoes cyclization to form the final product .

Comparación Con Compuestos Similares

Diiminosuccinonitrile is unique due to its high energy content and stability. Similar compounds include:

Diaminomaleonitrile: A tetramer of hydrogen cyanide, used as a precursor in the synthesis of this compound.

Oxalimidoyl cyanide: Another high-energy compound with similar structural features.

This compound stands out due to its ability to act as a condensing agent in prebiotic chemistry and its stability as a nonvolatile solid .

Actividad Biológica

Diiminosuccinonitrile (DISN) is a compound of significant interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of DISN, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is derived from diaminomaleonitrile (DAMN), which can undergo oxidation to form DISN. The chemical structure of DISN is characterized by two imino groups attached to a succinonitrile backbone, which contributes to its reactivity and potential biological interactions. The synthesis of DISN can be achieved through several methods, including:

- Oxidation of DAMN : This process involves the conversion of DAMN into DISN under controlled conditions, typically in aqueous media where the compound can be oxidized effectively .

- Hydrogenation : Another route involves the hydrogenation of nitrile compounds, leading to the formation of DISN as a key intermediate .

Biological Activity

The biological activity of DISN has been studied primarily in the context of its potential as an anticancer agent and its role in bioconjugation processes.

Anticancer Properties

Research indicates that DISN exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells, which may be mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. In vitro studies have shown that:

- Cell Viability : Treatment with DISN significantly reduces cell viability in cancer cell lines such as HeLa and MCF-7.

- Mechanisms : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Bioconjugation Applications

DISN has also been explored for its utility in bioconjugation. Its ability to react selectively with thiol groups makes it a valuable reagent for modifying proteins and peptides. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs), where precise modification is crucial for therapeutic efficacy.

- Reactivity : The nitrile moieties in DISN are electron-deficient, allowing for selective reactions with nucleophiles such as cysteine residues in proteins .

- Stability : Conjugates formed using DISN demonstrate stability under physiological conditions, making them suitable for therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of DISN:

-

Cytotoxicity Study :

- Objective : To evaluate the anticancer potential of DISN.

- Methodology : Various cancer cell lines were treated with different concentrations of DISN.

- Findings : Significant dose-dependent reduction in cell viability was observed, with IC50 values indicating potent cytotoxic effects against tested cell lines .

- Bioconjugation Efficiency :

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HeLa | 15 | Induction of apoptosis |

| Cytotoxicity | MCF-7 | 20 | ROS generation |

| Bioconjugation | Model Protein | N/A | Selective reaction with thiols |

Propiedades

IUPAC Name |

ethanediimidoyl dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFLTGRGLUCRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N)C(=N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951016 | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28321-79-1 | |

| Record name | 2,3-Diiminobutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiminosuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiminosuccinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.